molecular formula C8H11N3OS B2474122 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one CAS No. 1000800-87-2

2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one

Cat. No. B2474122
Key on ui cas rn: 1000800-87-2
M. Wt: 197.26
InChI Key: DVFSEALYRBQCDD-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a stirred suspension of Intermediate 3 (0.50 g, 3.55 mmol) in THF (10 mL) was added Br2 (0.59 g, 0.19 mL, 3.72 mmol) dropwise at 0° C. The reaction mixture was then allowed to warm to r.t. and thiourea (0.27 g, 3.55 mmol), DIPEA (1.37 g, 1.85 mL, 10.65 mmol) and THF (5 mL) were added. The reaction mixture was heated to 85° C. for 1 h, cooled to r.t., and then EtOAc (10 mL) and water (10 mL) were added. The aqueous layer was extracted with EtOAc (2×15 mL) and the combined organic layers were washed with aqueous sat. NaHCO3 solution (15 mL) and brine (3×15 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (0.37 g, 53%) as a yellow solid that was used without further purification. δH (DMSO-d6) 7.63 (2H, s), 7.17 (1H, s), 2.62 (2H, s), 1.23 (6H, s). LCMS (ES+) 198.0 (M+H)+.
[Compound]
Name
Intermediate 3
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Name
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
BrBr.[NH2:3][C:4]([NH2:6])=[S:5].CC[N:9](C(C)C)[CH:10]([CH3:12])[CH3:11].CCOC(C)=O.[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>O>[NH2:3][C:4]1[S:5][C:23]2[C:24](=[O:25])[NH:9][C:10]([CH3:12])([CH3:11])[CH2:26][C:22]=2[N:6]=1

Inputs

Step One
Name
Intermediate 3
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.19 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0.27 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1.85 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 85° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with aqueous sat. NaHCO3 solution (15 mL) and brine (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=2C(NC(CC2N1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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